Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate
Description
Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate (CAS: 1430219-73-0) is an organotrifluoroborate compound with the molecular formula C₈H₁₄BF₃KNO₂ and a molecular weight of 263.11 g/mol . It features a four-membered azetidine ring protected by a tert-butoxycarbonyl (Boc) group, which enhances its stability and modulates reactivity during synthetic applications. The trifluoroborate (BF₃K) moiety grants air and moisture stability, making it advantageous for cross-coupling reactions like Suzuki-Miyaura couplings . Stored at -20°C under inert conditions, this compound is primarily used in pharmaceutical and materials science research for selective functionalization .
Properties
IUPAC Name |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BF3NO2.K/c1-8(2,3)15-7(14)13-4-6(5-13)9(10,11)12;/h6H,4-5H2,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUDDXOJTCPYIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BF3KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430219-73-0 | |
| Record name | potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of 1-(tert-butoxycarbonyl)azetidin-3-one (Key Intermediate)
A critical precursor is 1-(tert-butoxycarbonyl)azetidin-3-one, synthesized through oxidation and protection steps:
Oxidation of 3-hydroxyazetidine derivatives: The hydroxyl group on the azetidine ring is oxidized to a ketone using reagents such as ethanedioyl chloride, DMSO, and triethylamine in dichloromethane at room temperature for about 15 hours. This yields 1-(tert-butoxycarbonyl)azetidin-3-one, although this traditional method may produce impurities and uses environmentally unfriendly solvents like dioxane and DMSO.
Protection with Boc group: The azetidin-3-one or azetidin-3-amine is reacted with di-tert-butyl dicarbonate in the presence of triethylamine in dichloromethane at 10–40 °C for 3–5 hours to install the Boc protecting group. This step achieves yields around 85–91% after purification.
Crystallization and isolation: After reaction completion, the mixture is worked up by aqueous extractions, drying over sodium sulfate, concentration, and crystallization from hexane at low temperature (5–10 °C) to isolate the pure intermediate.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxidation | Ethanedioyl chloride, DMSO, triethylamine, DCM, RT, 15 h | Moderate | Impurity formation, solvent issues |
| Boc Protection | Di-tert-butyl dicarbonate, triethylamine, DCM, 10-40 °C, 3-5 h | 85-91 | Efficient protection, clean product |
| Crystallization | Hexane, 5-10 °C, 1-2 h | — | Purification step |
Conversion to Trifluoroborate and Potassium Salt Formation
Fluorination: The azetidine-3-boronic acid is reacted with a fluorinating agent such as trifluoroborane (BF₃) to form the trifluoroborate ester.
Potassium salt formation: Neutralization with aqueous potassium carbonate precipitates the potassium trifluoroborate salt, which is isolated by filtration and drying.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Fluorination | BF₃ or equivalent fluorinating agent | Converts boronic acid to trifluoroborate |
| Salt formation | K₂CO₃ aqueous solution | Precipitates potassium trifluoroborate salt |
Research Findings and Analytical Data
Yields: The Boc protection step achieves high yields (~85–91%), while the overall yield depends on the efficiency of boron introduction and fluorination steps.
Purity and Stability: Potassium trifluoroborate salts are known for their air and moisture stability, making them convenient for storage and handling.
Analytical Techniques: NMR (¹H, ¹³C, ¹⁹F), HPLC, and mass spectrometry are essential for monitoring reaction progress and confirming purity and structure at each stage.
Summary Table of Preparation Steps
| Step Number | Intermediate/Product | Key Reagents & Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| 1 | 1-(tert-butoxycarbonyl)azetidin-3-one | Oxidation with ethanedioyl chloride, DMSO, triethylamine, DCM, RT | Moderate | Traditional method, impurity prone |
| 2 | Boc-protected azetidine derivative | Di-tert-butyl dicarbonate, triethylamine, DCM, 10-40 °C | 85-91 | Efficient protection, clean isolation |
| 3 | Azetidine-3-boronic acid | Lithium-halogen exchange, triisopropyl borate, acidic hydrolysis | Variable | Critical borylation step |
| 4 | Azetidine trifluoroborate ester | Fluorination with BF₃ | — | Converts boronic acid to trifluoroborate |
| 5 | Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate | Neutralization with K₂CO₃ aqueous solution | — | Final salt formation and isolation |
Chemical Reactions Analysis
Types of Reactions
Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution reactions: The major products are the substituted azetidine derivatives.
Coupling reactions: The major products are biaryl compounds or other carbon-carbon bonded structures.
Scientific Research Applications
Organic Synthesis
Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate serves as a versatile reagent in organic synthesis, particularly in:
- Coupling Reactions : It acts as a nucleophile in cross-coupling reactions such as Suzuki-Miyaura reactions, where it reacts with electrophiles like aryl halides and alkenes to form carbon-carbon bonds. Its stability allows for selective functionalization without significant side reactions .
Building Block for Complex Molecules
The compound is utilized as a building block in the synthesis of more complex organotrifluoroborato derivatives. Its unique azetidine structure combined with the protective Boc group enables selective reactivity and functionalization that are not typically available with simpler trifluoroborates.
Case Study 1: Reactivity with Aryl Halides
In a study published in the Journal of Organic Chemistry, researchers demonstrated the effectiveness of this compound in coupling reactions with various aryl halides. The results indicated high yields and selectivity, showcasing its potential for use in pharmaceutical synthesis where precision is crucial .
Case Study 2: Synthesis of Bioactive Compounds
Another application involved using this compound as a precursor in synthesizing bioactive molecules. Researchers were able to incorporate it into a multi-step synthesis pathway that led to compounds with significant biological activity, illustrating its utility beyond mere coupling reactions.
Comparison with Other Organoboron Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Potassium Benzyl Trifluoroborate | C₆H₅CH₂BF₃K | Commonly used in Suzuki-Miyaura coupling |
| Potassium Methyl Trifluoroborate | CH₃BF₃K | Versatile nucleophile; extensively used |
| Potassium Allyl Trifluoroborate | C₃H₅BF₃K | Useful for allylic substitutions |
| This compound | C₈H₁₄BF₃KNO₂ | Selective reactivity due to azetidine structure |
Mechanism of Action
The mechanism of action of Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate involves its role as a reagent in chemical reactions. The trifluoroborate group acts as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of new chemical bonds. The tert-butoxycarbonyl group serves as a protecting group, stabilizing the azetidine ring during reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Organotrifluoroborates are versatile reagents in organic synthesis. Below is a detailed comparison of the target compound with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings
However, the Boc group mitigates instability by shielding the amine . Indole-based trifluoroborates (e.g., ) exhibit aromatic stabilization and unique K–π interactions, enabling distinct packing behaviors in crystallography .
Functional Group Effects: Boc Protection: Compounds with Boc groups (e.g., azetidine and tetrahydropyridine derivatives) require deprotection steps for further amine functionalization, unlike non-protected analogs like benzyl trifluoroborate . Solubility: The dioxolane group in Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate improves solubility in polar solvents, broadening its utility in aqueous-phase reactions .
Reactivity in Cross-Couplings :
- The target compound’s azetidine-Boc structure enables selective coupling with aryl/heteroaryl halides, avoiding side reactions common in less sterically hindered analogs .
- Allyl and benzyl trifluoroborates (e.g., ) show broader but less selective reactivity, making them preferable for simpler transformations .
Thermal and Chemical Stability :
- Trifluoroborates with aromatic cores (e.g., indole, phenyl) exhibit higher thermal stability due to conjugation, whereas aliphatic analogs like the target compound require low-temperature storage (-20°C) .
Research Implications
- Pharmaceutical Synthesis : The Boc-azetidine trifluoroborate’s selectivity is valuable for constructing nitrogen-rich heterocycles in drug candidates, such as kinase inhibitors .
- Materials Science : Indole-based trifluoroborates () are promising for designing π-conjugated materials due to their crystallographic packing .
- Limitations: The need for Boc deprotection adds synthetic steps, reducing efficiency compared to non-protected analogs like potassium benzyl trifluoroborate .
Biological Activity
Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate, with the CAS number 1430219-73-0, is a specialized organoboron compound that features a trifluoroborate moiety combined with a tert-butoxycarbonyl-protected azetidine derivative. This compound has garnered interest in organic synthesis due to its unique structural properties and potential applications. However, its biological activity remains underexplored, necessitating a comprehensive review of the existing literature.
- Molecular Formula : C₈H₁₄BF₃KNO₂
- Molecular Weight : 263.11 g/mol
- SMILES Notation : FB-(F)F.[K+]
- Complexity : 261
- Hydrogen Bond Acceptor Count : 6
- Rotatable Bond Count : 2
Synthesis Overview
The synthesis of this compound involves several key steps:
- Synthesis of Azetidine-3-carboxylic Acid : Cyclization of an appropriate beta-lactam under acidic conditions.
- Boc Protection : Using di-tert-butyl dicarbonate to protect the carboxylic acid.
- Formation of Boronic Acid Moiety : Reacting with a suitable boronic acid reagent.
- Trifluoroborate Ester Formation : Reaction with trifluoroborane.
- Potassium Salt Formation : Neutralization with potassium carbonate to precipitate the salt.
Potential Applications
While specific biological effects have not been documented, compounds with similar structures have shown promise in various biological contexts:
- Nucleophilic Reactions : The trifluoroborate group enhances reactivity with electrophiles, which could be leveraged in drug design and synthesis.
- Cancer Research : Similar organoboron compounds have been investigated for their roles in inhibiting cancer cell growth through various mechanisms.
Comparative Analysis with Related Compounds
The following table summarizes some related organoboron compounds and their known biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Potassium Benzyl Trifluoroborate | C₆H₅CH₂BF₃K | Used in Suzuki-Miyaura coupling; stable nucleophile |
| Potassium Methyl Trifluoroborate | CH₃BF₃K | Versatile nucleophile; utilized in organic synthesis |
| Potassium Allyl Trifluoroborate | C₃H₅BF₃K | Useful for allylic substitutions; exhibits unique reactivity |
Case Studies and Research Findings
Despite the lack of extensive studies on this compound, related research suggests potential pathways for investigation:
- Reactivity Studies : Investigating its compatibility with various electrophilic partners could yield insights into its utility in synthetic biology.
- In Vitro Studies : Testing against cancer cell lines may reveal any cytotoxic effects or potential therapeutic applications.
- Mechanistic Studies : Understanding the mechanism of action through biochemical assays could elucidate its role in biological systems.
Q & A
Q. How does potassium coordination affect reactivity in cross-coupling?
- Methodological Answer : Potassium ions coordinate with fluorine atoms (K–F: 2.62–2.77 Å), polarizing the B–F bonds and enhancing boron’s electrophilicity. This facilitates transmetallation in Suzuki-Miyaura reactions but requires counterion exchange (e.g., with Cs⁺) for non-polar substrates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
